molecular formula C10H13N B8329532 1-(3-Ethenylphenyl)ethanamine

1-(3-Ethenylphenyl)ethanamine

Cat. No.: B8329532
M. Wt: 147.22 g/mol
InChI Key: JODORQAIYSXZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethenylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a benzene ring with an ethenyl (vinyl) group at the 3-position and an ethanamine (-CH₂CH₂NH₂) side chain. Ethanamine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(3-ethenylphenyl)ethanamine

InChI

InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3

InChI Key

JODORQAIYSXZBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C=C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Ethenylphenyl)ethanamine with structurally related ethanamine derivatives, focusing on substituent effects and physicochemical parameters:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound 3-ethenyl C₁₀H₁₁N 145.20 (calc.) Hypothesized intermediate for polymer/pharma applications Inferred
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-fluoro, 3-methoxy C₉H₁₂FNO 169.20 Chiral intermediate in drug synthesis (e.g., antipsychotics)
1-(3-Chloro-4-methylphenyl)ethanamine 3-chloro, 4-methyl C₉H₁₂ClN 169.65 Precursor for agrochemicals
2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine (2C-E) 2,5-dimethoxy, 4-ethyl C₁₂H₁₉NO₂ 209.29 Psychoactive phenethylamine (Schedule I)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine 3-(2-ethoxyethoxymethyl) C₁₂H₁₉NO₂ 209.29 Surfactant or polymer additive

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 2C-E) enhance lipophilicity and receptor binding in psychoactive compounds, while electron-withdrawing groups (e.g., chloro in 1-(3-Chloro-4-methylphenyl)ethanamine) increase stability for agrochemicals .
  • Chirality : Enantiopure derivatives like (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine are critical for selective biological activity in pharmaceuticals .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitution at the 3-position (e.g., ethenyl, chloro) significantly alters metabolic stability and target selectivity. For instance, 3-ethenyl groups may enhance reactivity in polymerization processes .
  • Regulatory Status : Many substituted ethanamines, particularly those with dimethoxy or thioether groups, face legal restrictions due to psychoactive properties .

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